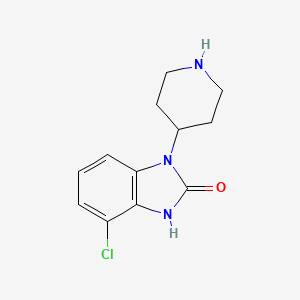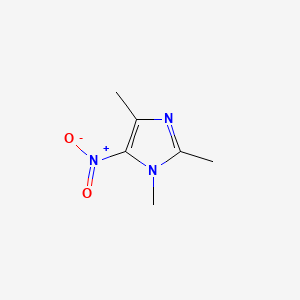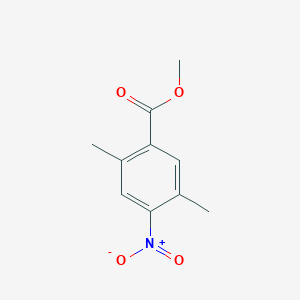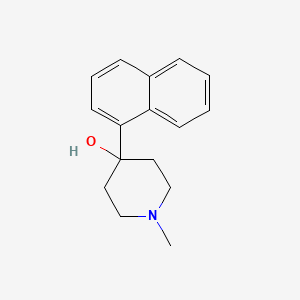
7-chloro-3-piperidin-4-yl-1H-benzimidazol-2-one
Vue d'ensemble
Description
4-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound that features a benzimidazole core substituted with a piperidine ring and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with the benzimidazole core.
Chlorination: The final step involves the chlorination of the benzimidazole core, which can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
4-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1-(piperidin-4-yl)-1H-indazole: Similar structure but with an indazole core instead of benzimidazole.
1-(Piperidin-4-yl)-1H-benzimidazole: Lacks the chlorine atom.
4-Chloro-1H-benzimidazole: Lacks the piperidine ring.
Uniqueness
4-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one is unique due to the combination of the benzimidazole core, piperidine ring, and chlorine atom, which may confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of 4-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
783368-08-1 |
|---|---|
Formule moléculaire |
C12H14ClN3O |
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
7-chloro-3-piperidin-4-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C12H14ClN3O/c13-9-2-1-3-10-11(9)15-12(17)16(10)8-4-6-14-7-5-8/h1-3,8,14H,4-7H2,(H,15,17) |
Clé InChI |
NFYOBQLGMCKJID-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1N2C3=C(C(=CC=C3)Cl)NC2=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-4-methoxy-benzo[b]-thiophene-2-carboxylic acid, methyl ester](/img/structure/B8751639.png)






![1-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-bromoethanone](/img/structure/B8751685.png)



![2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic Acid](/img/structure/B8751709.png)

